6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Description
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring an indole backbone substituted with ethoxy and dimethyl groups. The ethoxy group at position 6 and the geminal dimethyl groups at position 3 confer distinct physicochemical properties, including moderate water solubility and enhanced hydrophobicity due to alkyl substituents . This scaffold is notable for its role in medicinal chemistry, particularly in synthesizing derivatives with antimicrobial, antifungal, and anti-inflammatory activities . Its structural flexibility allows for modifications that influence pharmacological profiles, such as binding affinity to nuclear receptors (e.g., PPARα/γ) and selectivity indices in antiviral applications .
Properties
CAS No. |
87234-61-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-ethoxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-15-8-5-6-9-10(7-8)13-11(14)12(9,2)3/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
HKWUUXHDZYJYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(C(=O)N2)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Ethoxy-3,3-dimethylindolin-2-one can be achieved through several routes. One common method involves the acetylation of 6-ethoxyindolin-2-one with refluxing acetic anhydride to form 1-acetyl-6-ethoxyindolin-2-one. This intermediate is then methylated using methyliodide and butyllithium in hexamethylphosphoramide (HMPT) to yield 6-ethoxy-3,3-dimethylindolin-2-one . Another method involves the acetylation of 6-hydroxyindolin-2-one, followed by methylation and ethylation steps .
Chemical Reactions Analysis
Ethoxylation Reaction
The ethoxy group at position 6 is introduced via nucleophilic substitution under basic conditions. In this reaction, the indole nitrogen acts as a nucleophile, attacking electrophilic carbon centers (e.g., ethyl iodide) in the presence of a base like potassium carbonate.
| Reaction Parameters | Details |
|---|---|
| Reactants | 2,3-Dihydro-1H-indole, ethyl iodide, K₂CO₃ |
| Solvent | Polar aprotic (e.g., DMF or acetone) |
| Temperature | 60–80°C |
| Yield | ~75–85% (reported for analogous systems) |
Key Observations :
-
Planar geometry of non-hydrogen atoms in the product confirmed via crystallography.
-
Bond lengths (e.g., C-O: ~1.36 Å) align with typical ethoxy-substituted indoles .
Schiff Base Formation
The compound participates in condensation reactions with aromatic amines to form Schiff base ligands. For example:
Reaction :
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one + 2-Amino-6-ethoxybenzothiazole → Z₁
| Reaction Conditions | Data |
|---|---|
| Catalyst | Glacial acetic acid |
| Solvent | Ethanol, reflux (~78°C) |
| Reaction Time | 4–6 hours |
| Yield | 82% (for Z₁ ) |
Characterization of Product (Z₁) :
-
IR (KBr) : 3149 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N azomethine) .
-
¹H NMR (DMSO-d₆) : δ 11.05 (s, N-H), 7.58 (t, C7-H), 7.49 (d, C16-H) .
Functionalization at the Indole Nitrogen
The NH group undergoes electrophilic substitution or coordination with metal ions. For instance, copper(II) complexes derived from Schiff base ligands show paramagnetic properties .
| Metal Complexation | Observations |
|---|---|
| Ligand (Z₁) + Cu(NO₃)₂ | Formation of a paramagnetic Cu(II) complex with two unpaired electrons . |
| Stability | Enhanced thermal stability compared to the free ligand . |
Mechanistic Insight :
-
The indole nitrogen’s lone pair facilitates coordination, altering electronic properties (e.g., redox activity) .
Ring-Opening Reactions
Under acidic conditions, the dihydroindole ring can undergo cleavage. For example, interactions with H₂O₂ lead to oxidation products .
| Oxidation Parameters | Results |
|---|---|
| Oxidizing Agent | H₂O₂ or other peroxides |
| Byproducts | Carboxylic acid derivatives (observed in analogous systems) |
Comparative Reactivity Table
Scientific Research Applications
In medicinal chemistry, indolin-2-one derivatives, including 6-Ethoxy-3,3-dimethylindolin-2-one, have shown promise as acetylcholine esterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, these compounds have been evaluated for their cytotoxicity against human cancer cell lines, with some derivatives exhibiting strong anticancer activity . The compound’s unique structure also makes it a valuable scaffold for the development of new bioactive molecules .
Mechanism of Action
The mechanism of action of 6-Ethoxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where a decrease in acetylcholine levels is associated with cognitive decline .
Comparison with Similar Compounds
Table 1: Structural Comparison of Indol-2-one Derivatives
Key Insights :
- Ethoxy vs. Halogen Substituents : The ethoxy group at position 6 enhances hydrophilicity compared to bromo or chloro substituents, which increase molecular weight and lipophilicity .
- Dimethyl Groups at Position 3 : The 3,3-dimethyl configuration stabilizes the indole ring, reducing metabolic degradation and improving pharmacokinetic stability .
Table 2: Pharmacological Profiles of Selected Derivatives
Key Insights :
- Antimicrobial vs. Antiviral Activity : Ethoxy and alkyl-substituted derivatives show broad-spectrum antimicrobial activity, while Schiff base derivatives (e.g., compound 7f) exhibit potent antiviral effects with higher SI values .
- Cytotoxicity : Unsubstituted 1,3-dihydro-2H-indol-2-one derivatives display significant cytotoxicity (CC50: 15–20 µg/mL), but methylol derivatives reduce toxicity to levels comparable to clinical drugs like Nifurtimox .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Insights :
Biological Activity
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (CAS Number: 87234-61-5) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound based on diverse sources, including case studies and research findings.
This compound is characterized by its unique indole structure, which is often associated with various biological activities. The compound's molecular formula is C12H15NO, and it has a molecular weight of approximately 189.25 g/mol. Its structure allows for interactions with biological targets that could lead to therapeutic effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 5 to 15 µM. These values indicate a potent effect compared to standard chemotherapeutic agents.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Western blot analysis has demonstrated an increase in p53 expression and caspase-3 cleavage in treated MCF-7 cells, suggesting that it promotes apoptotic cell death.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest strong hydrophobic interactions with amino acid residues in relevant receptors, similar to those observed with established anticancer drugs like Tamoxifen .
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study on MDA-MB-231 Cells : A study assessing the effects on MDA-MB-231 (triple-negative breast cancer) cells revealed that the compound could significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 5 µM .
- In Vivo Studies : Preliminary in vivo assessments using animal models have shown promising results in reducing tumor size when administered alongside conventional chemotherapy agents, indicating a synergistic effect that warrants further investigation .
Q & A
Q. What are the foundational synthetic methodologies for preparing 6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one?
The compound can be synthesized via Knoevenagel condensation or acid-catalyzed cyclization . For example, analogous indol-2-one derivatives have been synthesized using p-toluenesulfonic acid (p-TSA) as a catalyst, which facilitates efficient cyclization under mild conditions (60–80°C, 2–4 hours) . Key steps include:
- Substrate preparation : Ethoxylation of indole precursors followed by alkylation at the 3-position.
- Catalytic optimization : p-TSA enhances reaction rates by stabilizing intermediates via protonation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) yields >85% purity.
Q. How is the compound characterized using spectroscopic techniques?
- NMR : The ethoxy group (-OCH₂CH₃) appears as a triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 3.4–3.6 ppm, CH₂) in -NMR. The 3,3-dimethyl substituents resonate as singlets (δ 1.2–1.4 ppm) .
- IR : Stretching frequencies for the lactam carbonyl (C=O) are observed at 1680–1720 cm⁻¹.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 234 confirms the molecular formula .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural elucidation?
Contradictions in NMR or IR data may arise from rotamers (due to restricted rotation around the lactam bond) or solvent effects . Strategies include:
- Variable-temperature NMR : Resolve overlapping signals by cooling samples to -40°C to slow conformational exchange .
- DFT calculations : Compare experimental -NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate assignments .
- 2D NMR (COSY, HSQC) : Confirm spin systems and correlations for ambiguous protons.
Q. What catalytic systems optimize regioselectivity in functionalizing the indol-2-one scaffold?
- Electrophilic substitution : The ethoxy group directs electrophiles (e.g., nitration, halogenation) to the para position (C-5 or C-7) due to its electron-donating nature.
- Cross-coupling : Palladium catalysts (e.g., Pd(OAc)₂/PPh₃) enable Suzuki-Miyaura reactions at C-3 or C-5, but steric hindrance from the 3,3-dimethyl group may reduce yields (<60%) .
- Microwave-assisted synthesis : Reduces reaction times (30 minutes vs. 12 hours) and improves regioselectivity in heterocyclic derivatization .
Q. How can the compound’s pharmacokinetic properties be evaluated for pharmacological applications?
- Solubility enhancement : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) to increase aqueous solubility (>2 mg/mL) .
- CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using human liver microsomes .
- In vitro toxicity : Test against cell lines (e.g., B16 melanoma) to determine IC₅₀ values; reported analogs show activity in the micromolar range .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying the compound in complex matrices?
Q. How can computational tools aid in predicting the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
